(2-Fluoro-3-propoxyphenyl)boronic acid

Overview

Description

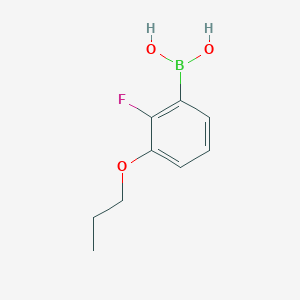

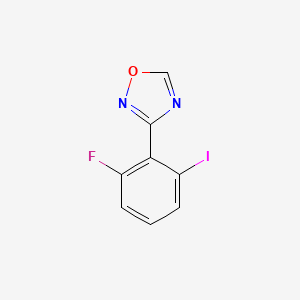

“(2-Fluoro-3-propoxyphenyl)boronic acid” is a chemical compound with the CAS Number: 871126-09-9 . It has a molecular weight of 198 . The IUPAC name for this compound is 2-fluoro-3-propoxyphenylboronic acid . It is a solid at room temperature .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H12BFO3/c1-2-6-14-8-5-3-4-7 (9 (8)11)10 (12)13/h3-5,12-13H,2,6H2,1H3 . This code provides a specific textual representation of the compound’s molecular structure.Chemical Reactions Analysis

Boronic acids, including “this compound”, are known to participate in various chemical reactions. One of the most common reactions involving boronic acids is the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis for the formation of carbon-carbon bonds .Physical and Chemical Properties Analysis

“this compound” is a solid at room temperature . The storage temperature for this compound is 2-8°C .Scientific Research Applications

1. Influence on Properties of Phenylboronic Compounds

Fluorine substituents in phenylboronic compounds, including compounds like (2-Fluoro-3-propoxyphenyl)boronic acid, significantly influence their properties. This influence is evident in their applications in organic synthesis, analytical chemistry, and biological contexts. The electron-withdrawing nature of fluorine atoms impacts the Lewis acidity of boron atoms, crucial in these applications (Gozdalik, Adamczyk-Woźniak, & Sporzyński, 2017).

2. Reactivity in Boronic Acid-Diol Complexation

Boronic acids, such as this compound, are utilized in biomaterials due to their capacity to bind with diols, including saccharides and peptidoglycans. This ability is significant for applications in sensing, delivery, and materials chemistry. The specific reactivity and binding constants with biologically relevant diols are important for selecting organoboron compounds (Brooks, Deng, & Sumerlin, 2018).

3. Synthesis of Organic and Biologically Active Compounds

4. Application in Fluorescent Chemosensors

The compound's interaction with cis-1,2- or 1,3-diol, forming cyclic structures, is used in fluorescent sensors to probe carbohydrates and bioactive substances. This application is crucial for disease prevention, diagnosis, and treatment (Huang et al., 2012).

5. Sensing Applications

Boronic acids are increasingly used in sensing applications due to their interactions with diols and Lewis bases. This is significant in biological labeling, protein manipulation, and the development of therapeutics (Lacina, Skládal, & James, 2014).

Mechanism of Action

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards . The hazard statements associated with it are H315, H319, and H335, which indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation respectively . The precautionary statements include P261, P305, P351, and P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, to rinse cautiously with water for several minutes .

Future Directions

Boronic acids, including “(2-Fluoro-3-propoxyphenyl)boronic acid”, are increasingly being used in diverse areas of research . They are particularly useful in the field of sensing due to their ability to interact with diols . Future research may explore new applications of boronic acids in areas such as biological labeling, protein manipulation and modification, and the development of therapeutics .

Properties

IUPAC Name |

(2-fluoro-3-propoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BFO3/c1-2-6-14-8-5-3-4-7(9(8)11)10(12)13/h3-5,12-13H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZDCTNMDWXZTDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)OCCC)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30716607 | |

| Record name | (2-Fluoro-3-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

871126-09-9 | |

| Record name | (2-Fluoro-3-propoxyphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30716607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(4-Fluorophenoxymethyl)phenyl]boronic acid](/img/structure/B1441741.png)

![4-hydroxy-3-[(2E)-3-(4-methoxyphenyl)prop-2-enoyl]-2H-chromen-2-one](/img/structure/B1441749.png)

![2-[N-(butan-2-yl)2-chloropyridine-3-sulfonamido]acetic acid](/img/structure/B1441752.png)

![1-(tert-butoxycarbonyl)-1H-pyrrolo[2,3-b]pyridin-3-ylboronic acid](/img/structure/B1441757.png)

![2-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441758.png)

![3-[(4-Bromo-2-propylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441759.png)

![3-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441760.png)

![2-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441761.png)